molecular formula C21H22N6O3 B2405167 3-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 2034613-80-2

3-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No.: B2405167
CAS No.: 2034613-80-2
M. Wt: 406.446
InChI Key: AOVTUDINNJHVGY-UHFFFAOYSA-N
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Description

3-(3-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound featuring a quinazolinone core linked to a pyrrolopyrimidine moiety via a propyl chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the morpholino group. The quinazolinone moiety is then synthesized separately and linked to the pyrrolopyrimidine core through a propyl chain. Key reagents often include potassium t-butoxide and boiling t-butanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with altered functional groups, while substitution reactions could introduce new side chains or functional groups.

Scientific Research Applications

3-(3-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)quinazolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)quinazolin-4(3H)-one involves inhibition of specific kinases, such as CDK2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the active site of the kinase, preventing its interaction with substrates necessary for cell proliferation .

Properties

IUPAC Name

3-[3-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-oxopropyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3/c28-19(5-6-26-14-23-17-4-2-1-3-16(17)20(26)29)27-12-15-11-22-21(24-18(15)13-27)25-7-9-30-10-8-25/h1-4,11,14H,5-10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVTUDINNJHVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CCN4C=NC5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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